molecular formula C12H12N2O3 B1390662 Ethyl 2-(1-methylbenzimidazol-2-yl)-2-oxoacetate CAS No. 66155-91-7

Ethyl 2-(1-methylbenzimidazol-2-yl)-2-oxoacetate

Cat. No. B1390662
CAS RN: 66155-91-7
M. Wt: 232.23 g/mol
InChI Key: AMIFGCQYKGXJLU-UHFFFAOYSA-N
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Description

Ethyl 2-(1-methylbenzimidazol-2-yl)-2-oxoacetate is a derivative of benzimidazole . Benzimidazole is a white crystal that is also known as azaindole, 3-azindole, benzoglyoxaline, 1,3-diazaindene and 3-benzodiazole .

Scientific Research Applications

Synthesis and Antimicrobial Applications

  • Antimicrobial Activity : Some derivatives of Ethyl 2-(1-methylbenzimidazol-2-yl)-2-oxoacetate have been synthesized and shown to possess considerable antimicrobial activity against gram-positive and negative bacteria, as well as yeast (Fahmy et al., 2001).

  • Antimicrobial Derivatives : Additional research has focused on creating 1,3,4-oxadiazole bearing 1H-benzimidazole derivatives with demonstrated antimicrobial activity (Salahuddin et al., 2017).

Chemical Structure and Properties

  • Structural Analysis : Detailed structural and spectral analyses of certain Ethyl 2-(1-methylbenzimidazol-2-yl)-2-oxoacetate derivatives have been conducted, providing insights into their molecular and crystalline structures (Ahmed et al., 2016).

  • π-Hole Tetrel Bonding Interactions : A study on triazole derivatives, including an Ethyl 2-(1-methylbenzimidazol-2-yl)-2-oxoacetate derivative, highlights the significance of π-hole tetrel bonding interactions in these molecules (Ahmed et al., 2020).

Future Directions

Benzimidazole derivatives have shown a broad range of biological activities and have become an important synthon in the development of new drugs . Future research could focus on the synthesis, molecular structure analysis, chemical reactions analysis, mechanism of action, physical and chemical properties analysis, and safety and hazards of Ethyl 2-(1-methylbenzimidazol-2-yl)-2-oxoacetate. Further studies are also needed to explore its potential applications in various fields.

properties

IUPAC Name

ethyl 2-(1-methylbenzimidazol-2-yl)-2-oxoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O3/c1-3-17-12(16)10(15)11-13-8-6-4-5-7-9(8)14(11)2/h4-7H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMIFGCQYKGXJLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)C1=NC2=CC=CC=C2N1C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50672579
Record name Ethyl (1-methyl-1H-benzimidazol-2-yl)(oxo)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50672579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(1-methylbenzimidazol-2-yl)-2-oxoacetate

CAS RN

66155-91-7
Record name Ethyl (1-methyl-1H-benzimidazol-2-yl)(oxo)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50672579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 2-(1-methyl-1H-1,3-benzodiazol-2-yl)-2-oxoacetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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